molecular formula C6H4F2O4S2 B12053379 1,2-Benzenedisulfonyl fluoride CAS No. 115560-96-8

1,2-Benzenedisulfonyl fluoride

Cat. No.: B12053379
CAS No.: 115560-96-8
M. Wt: 242.2 g/mol
InChI Key: DNXLZBKMVRTNHQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2-Benzenedisulfonyl fluoride typically involves the reaction of benzene with sulfuryl fluoride under specific conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Benzenedisulfonyl fluoride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed are typically sulfonamide or sulfonate derivatives .

Scientific Research Applications

1,2-Benzenedisulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenedisulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction is facilitated by the sulfonyl fluoride group, which acts as an electrophile, reacting with nucleophiles such as amines or thiols . This property makes it a valuable tool in bioconjugation and molecular labeling.

Comparison with Similar Compounds

1,2-Benzenedisulfonyl fluoride can be compared with other sulfonyl fluorides such as:

  • Benzenesulfonyl fluoride
  • 1,3-Benzenedisulfonyl fluoride
  • 4-Methoxybenzenesulfonyl fluoride

These compounds share similar chemical properties but differ in their specific applications and reactivity. For instance, this compound is unique in its ability to form stable -SO2- linkages, making it particularly useful in click chemistry .

Properties

CAS No.

115560-96-8

Molecular Formula

C6H4F2O4S2

Molecular Weight

242.2 g/mol

IUPAC Name

benzene-1,2-disulfonyl fluoride

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H

InChI Key

DNXLZBKMVRTNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)F

Origin of Product

United States

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